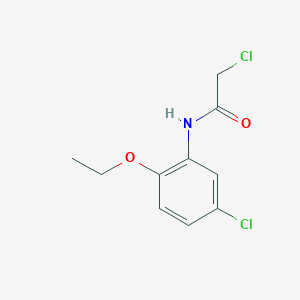![molecular formula C7H11ClN2 B7456271 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride, also known as quinuclidine, is a bicyclic amine that has been widely used in various scientific research applications due to its unique chemical structure and properties. Quinuclidine is a colorless to light yellow crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C7H10NCl and a molecular weight of 153.61 g/mol.
作用機序
Quinuclidine exerts its pharmacological effects through its interaction with various receptors and enzymes in the central nervous system. It acts as a competitive antagonist at the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and motor function. Quinuclidine also inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Quinuclidine has been shown to exhibit various biochemical and physiological effects, including anticholinergic, anticonvulsant, and analgesic effects. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Quinuclidine has several advantages for use in laboratory experiments, including its unique chemical structure and properties, its availability and low cost, and its well-established synthetic routes. However, it also has some limitations, including its potential toxicity, its limited solubility in some organic solvents, and its potential interference with some experimental assays.
将来の方向性
There are several future directions for research on 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride and its derivatives, including the development of more potent and selective muscarinic receptor antagonists, the identification of new targets and pathways for 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride-based drug discovery, and the elucidation of the molecular mechanisms underlying the neuroprotective effects of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride in neurodegenerative diseases. Additionally, the development of new synthetic routes and methods for the synthesis of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride derivatives could lead to the discovery of new therapeutic agents for various diseases.
合成法
Quinuclidine can be synthesized through several methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Staudinger reduction. The Bischler-Napieralski reaction involves the condensation of an alpha-amino ketone with a cyclic ketone in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The Staudinger reduction involves the reduction of an imine with a phosphine reagent.
科学的研究の応用
Quinuclidine has been widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and chemical biology. Its unique chemical structure and properties make it an attractive target for drug discovery and development. Quinuclidine derivatives have been developed as potential therapeutic agents for various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy.
特性
IUPAC Name |
2-azabicyclo[4.1.0]heptane-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-5-1-2-9-7-3-6(5)7;/h5-7,9H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQXXRVIJFKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2C1C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7456207.png)
![2-[[2-[[5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7456218.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B7456222.png)
![N-(4-ethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7456229.png)
![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)
![2-[[5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7456246.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)

![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7456298.png)